Fmoc-His(Mtt)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568888 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133367-34-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Fmoc His Mtt Oh for Research Applications
Synthetic Routes for Fmoc-His(Mtt)-OH
The preparation of this compound involves a multi-step process that has been refined over time to improve efficiency and yield, catering to both laboratory-scale research and larger industrial demands.
Early Preparative Methodologies
Initial methods for the synthesis of Fmoc-protected amino acids, including histidine derivatives, laid the groundwork for modern approaches. These early syntheses focused on the selective protection of the α-amino group with the Fmoc moiety and the imidazole (B134444) side chain with a suitable protecting group. The introduction of the 4-methyltrityl (Mtt) group for the side chain protection of asparagine and glutamine was later extended to other amino acids like histidine. The Mtt group offered the advantage of being more readily cleaved under acidic conditions compared to the parent trityl (Trt) group. nih.gov The synthesis generally involves reacting L-histidine with a 4-methyltrityl source to protect the imidazole nitrogen, followed by the introduction of the Fmoc group at the α-amino position using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
Modern and Industrial Scale Synthesis Considerations
For contemporary and large-scale production, synthetic routes are optimized for efficiency, cost-effectiveness, and environmental impact. One patented method for a related compound, Fmoc-Lys(Mtt)-OH, highlights a streamlined process that could be analogous for this compound. This process involves reacting a lysine (B10760008) ester with 4-methyltrityl chloride, followed by saponification and subsequent reaction with Fmoc-OSu. google.com This approach boasts high production efficiency and yield, making it suitable for industrial applications. google.com Such methodologies avoid the use of highly corrosive reagents like trimethylsilyl (B98337) chloride, reducing environmental treatment costs. google.com
Comparison of Mtt Protection with Other Trityl-Based Protecting Groups
The choice of the imidazole protecting group for histidine is crucial in Fmoc-based solid-phase peptide synthesis (SPPS). Trityl-based groups are widely used due to their acid lability.
Relative Acid Lability: Trt > Mtt > Mmt
Trityl (Trt), 4-methyltrityl (Mtt), and 4-methoxytrityl (Mmt) are common trityl-based protecting groups for the histidine side chain. peptide.com Their stability under acidic conditions varies, which is a key factor in their selection. The general order of acid lability is Trt > Mtt > Mmt, meaning the Trt group is the most easily removed under acidic conditions, while the Mmt group is the most stable of the three. peptide.com The Mtt group offers an intermediate level of acid sensitivity. researchgate.net This hierarchy is attributed to the electronic effects of the substituents on the trityl phenyl rings; the electron-donating methyl group in Mtt and the more strongly electron-donating methoxy (B1213986) group in Mmt stabilize the resulting carbocation upon cleavage, thus influencing the ease of removal. nih.gov
| Protecting Group | Relative Acid Lability | Common Deprotection Conditions |
|---|---|---|
| Trityl (Trt) | Most Labile | Typically removed with 90% TFA peptide.com |
| 4-Methyltrityl (Mtt) | Intermediate Lability | Removed with dilute TFA (e.g., 1-2% TFA in DCM) peptide.comsigmaaldrich.com |
| 4-Methoxytrityl (Mmt) | Least Labile | Can be removed with 1% TFA in DCM/TIS peptide.com |
Implications for Selective Deprotection Strategies
The differential acid lability of trityl-based groups allows for selective deprotection strategies in peptide synthesis. The Mtt group can be selectively cleaved from the imidazole side chain of histidine using very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent reattachment. peptide.comsigmaaldrich.com These conditions are mild enough to leave other acid-labile protecting groups, such as tert-butyl (tBu) on other amino acid side chains, intact. researchgate.net This orthogonality is crucial for synthesizing complex peptides where side-chain modifications are required. For instance, after the selective removal of the Mtt group, the exposed imidazole nitrogen can be specifically derivatized while the peptide remains attached to the solid support. researchgate.net
Advanced Methodologies in Fmoc His Mtt Oh Utilization for Peptide Synthesis Research
Applications in Directed On-Resin Modifications and Cyclization Strategies
The use of N-α-Fmoc-N-im-(4-methyltrityl)-L-histidine, or Fmoc-His(Mtt)-OH, represents a significant advancement in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide structures. The key feature of the Mtt protecting group is its exceptional acid sensitivity. It can be selectively cleaved on-resin using a dilute solution of trifluoroacetic acid (TFA) (typically 1-3% in dichloromethane) without affecting other more robust, acid-labile protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), or the bond anchoring the peptide to acid-sensitive resins like 2-chlorotrityl. nih.govresearchgate.netsigmaaldrich.com This orthogonal deprotection strategy opens a synthetic pathway to manipulate the histidine side chain while the peptide remains attached to the solid support, enabling a range of advanced methodologies.
Site-Specific Labeling and Bioconjugation
The ability to selectively deprotect the imidazole (B134444) side chain of a histidine residue at a specific position within a peptide sequence is a powerful tool for site-specific labeling and bioconjugation. By incorporating this compound at a desired point in the peptide chain during SPPS, the synthesis can be paused after chain elongation to perform a targeted modification.
The general methodology involves the following steps:
Incorporation: this compound is coupled into the growing peptide chain using standard Fmoc-SPPS protocols.
Peptide Elongation: The synthesis of the linear peptide sequence is completed.
Selective Deprotection: The resin-bound peptide is treated with a dilute TFA solution. This removes the Mtt group from the histidine side chain, exposing the nucleophilic imidazole ring. The yellow color of the released Mtt cation provides a visual confirmation of the reaction's progress. nih.gov
On-Resin Conjugation: The now-free imidazole side chain is reacted with an electrophilic labeling reagent, such as a fluorescent dye, a biotinylation agent, or a chelating agent for radiolabeling.
Final Cleavage: After the on-resin conjugation is complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard strong acid cocktail.
This approach ensures that the label is attached only at the intended histidine residue, yielding a homogeneous product that is crucial for reliable biological assays and therapeutic applications.
| Step | Action | Reagents/Conditions | Purpose |
| 1 | Standard SPPS | This compound, coupling reagents (e.g., HBTU, DIC/Oxyma) | Incorporate His at a specific site. |
| 2 | Selective Deprotection | 1-3% TFA in DCM, TIS | Remove Mtt group from His side chain. |
| 3 | On-Resin Labeling | Labeling reagent (e.g., NHS-ester of a dye), base (e.g., DIEA) | Attach a functional molecule. |
| 4 | Cleavage & Deprotection | 95% TFA, scavengers (e.g., TIS, H₂O) | Release the labeled peptide from resin. |
Synthesis of Cyclic Peptides
Peptide cyclization is a widely used strategy to enhance biological activity, receptor selectivity, and metabolic stability. peptide.comrsc.org The use of this compound facilitates the on-resin synthesis of side-chain-to-side-chain cyclic peptides, where the histidine side chain forms part of the cyclic structure.
This strategy typically involves incorporating two amino acids with orthogonally protected side chains that can react to form a covalent bond. For example, a lactam bridge (an amide bond) can be formed between the imidazole group of histidine and the carboxyl group of an acidic amino acid like aspartic acid (Asp) or glutamic acid (Glu). The synthesis proceeds by incorporating this compound and an amino acid like Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (where OAll is an allyl ester). After the linear peptide is assembled, the two side chains are selectively deprotected on-resin, and an intramolecular cyclization is induced using peptide coupling reagents. nih.govresearchgate.net
The selective deprotection of the His(Mtt) side chain is a critical step in this process, allowing for the controlled formation of the cyclic structure. researchgate.net
| Step | Action | Key Amino Acids | Reagents/Conditions |
| 1 | SPPS Elongation | This compound, Fmoc-Asp(OAll)-OH | Build linear peptide sequence. |
| 2 | Allyl Deprotection | Pd(PPh₃)₄, scavenger | Expose Asp side-chain carboxyl group. |
| 3 | Mtt Deprotection | 1-3% TFA in DCM | Expose His side-chain imidazole group. |
| 4 | On-Resin Cyclization | Coupling reagents (e.g., PyBOP, DIEA) | Form intramolecular lactam bridge. researchgate.net |
| 5 | Final Cleavage | 95% TFA, scavengers | Cleave cyclic peptide from resin. |
Branched and Multi-Functional Peptide Architectures
Branched peptides, such as multiple antigenic peptides (MAPs), are valuable in immunology and drug delivery. This compound provides a strategic tool for creating such non-linear architectures. The imidazole side chain of histidine can serve as a branching point for the synthesis of a second, distinct peptide chain.
The process is analogous to the use of Fmoc-Lys(Mtt)-OH for creating oligolysine cores. nih.gov A primary peptide chain is synthesized, incorporating this compound at the desired branching point. Following the completion of the first chain, the Mtt group is selectively removed on-resin. The exposed imidazole nitrogen can then serve as an anchor point to initiate the synthesis of a second peptide chain, extending from the side chain of the histidine residue. This allows for the construction of well-defined, multi-functional peptide constructs where different peptide sequences can be integrated into a single molecule.
This methodology enables the creation of complex structures, such as bispecific peptides that can bind to two different targets or peptides decorated with targeting and therapeutic domains.
| Step | Action | Description |
| 1 | Primary Chain Synthesis | A linear peptide sequence is synthesized on a solid support, incorporating this compound at the intended branch point. |
| 2 | Selective Mtt Deprotection | The resin-bound peptide is treated with dilute TFA to remove the Mtt group, exposing the His imidazole side chain. |
| 3 | Secondary Chain Synthesis | A second peptide chain is synthesized, starting from the deprotected His side chain, using standard Fmoc-SPPS cycles. |
| 4 | Final Cleavage | The entire branched peptide construct is cleaved from the resin with simultaneous removal of all remaining protecting groups. |
Challenges and Innovations in Fmoc His Mtt Oh Based Peptide Synthesis Research
Addressing Limitations of Mtt Protection in Complex Sequences
While the Mtt group offers critical orthogonal protection, its removal and the subsequent coupling steps can be problematic in specific synthetic contexts, necessitating careful optimization and alternative strategies.
The selective removal of the Mtt group is typically achieved using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often around 1-2%. sigmaaldrich.comsigmaaldrich.com However, research has shown that these conditions can lead to incomplete deprotection, especially when the protected residue is located within a sterically hindered or aggregated peptide sequence. 5z.comresearchgate.net
Several studies have reported that multiple, repeated treatments with fresh deprotection solution are necessary to achieve complete removal of the Mtt group. researchgate.netresearchgate.net For instance, a study on the synthesis of Lys(Mtt)-containing peptides found that even after extensive washing with 1% TFA, incomplete cleavage could occur. 5z.com This inefficiency can lead to the persistence of the Mtt group, resulting in deletion sequences or modified peptides in the final product.
Furthermore, prolonging the exposure to dilute TFA to force the reaction to completion is not an ideal solution, as it increases the risk of premature cleavage of other highly acid-labile protecting groups, such as tert-butyl (tBu) ethers, or even partial cleavage of the peptide from the resin support. 5z.comresearchgate.net This delicate balance between complete Mtt removal and the integrity of other protecting groups represents a significant challenge. Alternative deprotection cocktails, such as those containing hexafluoroisopropanol (HFIP), have been explored to achieve milder and more efficient Mtt cleavage. researchgate.netresearchgate.net
Peptide aggregation during SPPS is a major cause of synthetic failure, leading to poor yields and purity. sigmaaldrich.com Aggregation occurs when growing peptide chains, still attached to the solid support, interact with each other to form stable secondary structures, primarily β-sheets. This process can physically block reactive sites, leading to incomplete deprotection and coupling reactions. sigmaaldrich.compeptide.com
Sequences containing hydrophobic residues are particularly prone to aggregation. peptide.com When a Fmoc-His(Mtt)-OH residue is part of such a sequence, the aggregation can severely hinder the access of reagents to both the N-terminal Fmoc group and the side-chain Mtt group. This can result in failed couplings and incomplete deprotection steps. sigmaaldrich.com Even if deprotection is successful, the subsequent coupling of the next amino acid onto the newly liberated amine can be sluggish or incomplete.
To mitigate these issues, various strategies have been developed. These include:
Chaotropic Salts: The addition of salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonding networks that lead to aggregation. researchgate.net
Specialized Solvents: Using solvent mixtures with higher polarity or structure-disrupting properties can improve resin swelling and peptide solvation. nih.gov
Backbone Protection: Incorporating pseudoproline dipeptides can introduce a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures that cause aggregation. chempep.comresearchgate.net These dipeptides are particularly useful for sequences containing serine or threonine. chempep.com
Histidine itself is a challenging amino acid to incorporate due to the high risk of racemization during the carboxyl group activation step. cem.compeptide.com The imidazole (B134444) side chain can catalyze the epimerization of the activated amino acid, leading to the formation of the unwanted D-isomer. peptide.com While the Mtt protecting group helps to prevent side-chain acylation, the choice of coupling reagent remains critical to minimize racemization and ensure efficient coupling, especially in difficult sequences.
For standard couplings, reagents like HBTU and TBTU are common, but for racemization-prone residues like histidine, alternative activators are often preferred. bachem.com Research indicates that this compound can be incorporated with reduced racemization using a combination of diisopropylcarbodiimide (DIC) and OxymaPure. researchgate.net
In cases of severe steric hindrance or aggregation, more potent coupling reagents may be required. The table below outlines several reagents used for challenging couplings, highlighting their suitability for histidine incorporation.
| Coupling Reagent | Class | Key Characteristics | Suitability for Histidine |
| DIC/OxymaPure | Carbodiimide/Additive | Provides efficient, low-racemization coupling. The resulting urea (B33335) byproduct is soluble in common solvents. bachem.com | Good; has been shown to reduce racemization for this compound. researchgate.net |
| HATU | Aminium/Uronium Salt | Highly reactive reagent based on the HOAt additive, effective for sterically hindered couplings. bachem.com | Very Good; often used for difficult sequences, though requires careful control of base to limit racemization. |
| PyBOP | Phosphonium Salt | Strong coupling reagent that does not affect amino groups, making it suitable for cyclization. bachem.com | Good; effective for many difficult couplings. |
| DEPBT | Phosphonium Salt | A mixed anhydride (B1165640) of HOOBt and diethyl phosphoric acid, known for its remarkable resistance to racemization. bachem.com | Excellent; often considered the reagent of choice for highly racemization-prone amino acids. bachem.com |
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the field of peptide synthesis, which has traditionally been characterized by high consumption of hazardous solvents and reagents. acs.orgrsc.org Innovations related to the use of this compound are part of this broader trend towards sustainability.
While challenging due to the nucleophilic nature of its imidazole ring, strategies for incorporating unprotected histidine have been developed. researchgate.netrsc.org However, to ensure high purity and avoid side reactions in more complex syntheses, a hybrid approach is sometimes adopted where this compound is reintroduced into an otherwise minimal-protection strategy. rsc.orgresearchgate.net This allows chemists to leverage the benefits of minimal protection for other residues while retaining the robust and reliable protection of the Mtt group for the sensitive histidine side chain.
The vast majority of waste generated during SPPS comes from solvents used for resin swelling, coupling, deprotection, and extensive washing steps. advancedchemtech.comnih.gov Traditional solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and DCM are classified as hazardous and are targets for replacement. acs.orgtandfonline.compeptide.com
Research into greener SPPS has identified several alternative solvents that are more environmentally benign. The table below compares some of these green alternatives to conventional solvents.
| Solvent | Type | Advantages | Disadvantages |
| DMF, NMP, DCM | Conventional | Excellent solubilizing properties and resin swelling. nih.gov | Hazardous, reprotoxic, and environmentally persistent. acs.orgtandfonline.com |
| 2-MeTHF | Green Alternative | Derived from renewable sources, lower environmental impact. peptide.comgappeptides.com | May have lower resin-swelling capacity for some resins. |
| N-Octyl Pyrrolidone (NOP) | Green Alternative | Good coupling efficiency and low isomerization; can be recovered by distillation. rsc.org | Higher viscosity may require mixing with other solvents for automated synthesis. rsc.org |
| γ-Valerolactone (GVL) | Green Alternative | Bio-based solvent with good performance in some SPPS steps. peptide.com | Can have stability issues with bases like piperidine (B6355638) used for Fmoc removal. tandfonline.com |
Integration with Modern Peptide Synthesis Technologies
The incorporation of this compound into peptide chains has been substantially improved through its integration with modern synthesis technologies. These advancements, particularly in microwave-assisted solid-phase peptide synthesis (SPPS) and the use of automated peptide synthesizers, have streamlined the process, enhancing speed, efficiency, and the purity of the final peptide product.
Microwave-Assisted SPPS
Microwave-assisted solid-phase peptide synthesis (SPPS) has become a valuable tool for accelerating the synthesis of peptides, including those containing sterically hindered residues like this compound. springernature.comluxembourg-bio.com The application of microwave energy can dramatically shorten the time required for both the Fmoc deprotection and the amino acid coupling steps. nih.gov For instance, coupling times can be reduced from over an hour in conventional synthesis to just a few minutes with microwave heating. nih.govbiotage.com
This rapid and precise heating helps to overcome the challenges associated with the aggregation of the growing peptide chain, which can hinder reaction efficiency. luxembourg-bio.com The result is often a higher purity of the crude peptide, which simplifies the subsequent purification process. luxembourg-bio.com However, it is crucial to carefully control the temperature during microwave-assisted synthesis, as excessive heat can lead to racemization, particularly with a sensitive residue like histidine. luxembourg-bio.comnih.gov Optimized protocols have been developed to perform these syntheses with low levels of racemization. nih.govnih.gov Studies have shown that microwave-assisted protocols can be effectively used for the synthesis of histidine-containing peptides with high purity and in high yield. nih.govunive.it
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
|---|---|---|
| Coupling Time | 20 minutes to over an hour americanlaboratory.com | ~5 minutes nih.govbiotage.com |
| Deprotection Time | 10–30 minutes americanlaboratory.com | ~3 minutes nih.gov |
| Crude Peptide Purity | Variable, often lower | Generally higher luxembourg-bio.com |
| Key Challenge | Long reaction times, potential for aggregation | Requires careful temperature control to prevent racemization luxembourg-bio.comnih.gov |
Automated Peptide Synthesizers
The automation of solid-phase peptide synthesis has revolutionized the production of peptides, offering enhanced reproducibility and significantly reducing manual labor. americanpeptidesociety.org Automated peptide synthesizers provide precise and repeatable cycles of deprotection, coupling, and washing, which is essential for the successful incorporation of challenging amino acids like this compound. americanpeptidesociety.orgnih.gov
Modern automated synthesizers can be programmed with complex protocols tailored to specific needs, including the handling of sterically hindered residues. americanpeptidesociety.org These instruments often incorporate heating capabilities, which can be used to accelerate coupling reactions and improve yields and purity. americanpeptidesociety.org Furthermore, the development of Fmoc chemistry was particularly amenable to automation due to the ability to monitor the completion of the deprotection step by detecting the released fluorenyl group with UV absorption. nih.gov This feature allows for real-time monitoring and ensures the efficiency of each step in the synthesis. americanpeptidesociety.org
The use of automated synthesizers has made the production of complex peptides more routine and reliable. nih.gov These systems are designed to handle the repetitive steps of SPPS, freeing up researchers for other tasks while ensuring consistent and high-quality peptide synthesis. americanpeptidesociety.orgpeptide.com
| Feature | Advantage for this compound Incorporation |
|---|---|
| Standardized, Repeatable Cycles | Ensures reliable outcomes and high reproducibility. americanpeptidesociety.org |
| Programmable Protocols | Allows for optimization of coupling for difficult residues. americanpeptidesociety.org |
| Integrated Heating Options | Accelerates coupling reactions and improves efficiency. americanpeptidesociety.org |
| Real-Time Monitoring (UV) | Confirms complete Fmoc deprotection before the next coupling step. nih.gov |
| Reduced Manual Intervention | Minimizes human error and increases throughput. americanpeptidesociety.org |
Future Research Directions and Perspectives on Fmoc His Mtt Oh Chemistry
Exploration of Novel Protecting Group Combinations
The search for new protecting groups with unique cleavage conditions is a constant endeavor in peptide chemistry. ub.edu Research is focused on developing novel protecting groups for the histidine side chain that offer even greater orthogonality and compatibility with sensitive peptide sequences. This could lead to new combinations with Fmoc or other N-α-protecting groups, expanding the toolbox for complex peptide synthesis. rsc.org
Development of Enhanced Deprotection Methodologies
While current methods for Mtt deprotection are effective, there is always room for improvement. Research into new cleavage cocktails that are milder, more selective, and environmentally benign is an active area. nih.gov The goal is to minimize side reactions and improve the yields of the desired modified peptides.
Emerging Applications in Chemical Biology and Drug Discovery Research
The ability to selectively modify the side chain of histidine using Fmoc-His(Mtt)-OH opens up numerous possibilities in chemical biology and drug discovery. rsc.org This allows for the synthesis of peptides with novel functionalities, such as fluorescent probes for imaging, or moieties that enhance therapeutic properties like cell permeability and stability. nih.govrsc.org As our understanding of the biological roles of peptides grows, so too will the demand for versatile building blocks like this compound to create sophisticated peptide-based tools and therapeutics. mdpi.com
Q & A
What is the role of the Mtt protecting group in Fmoc-His(Mtt)-OH during solid-phase peptide synthesis (SPPS)?
The Mtt (4-methyltrityl) group protects the imidazole side chain of histidine, preventing undesired side reactions during peptide elongation. This protection is critical in minimizing interference during coupling steps, particularly in complex sequences. The Mtt group is selectively removable under mild acidic conditions (e.g., 1% TFA in DCM), enabling orthogonal deprotection strategies in multi-step syntheses .
How can researchers detect and quantify racemization of this compound during SPPS?
Racemization is typically analyzed using reverse-phase HPLC coupled with chiral chromatography or LC-MS. For example, studies have shown that this compound exhibits 1–2% epimerization in DMF or DMSO/2-MeTHF (3:7) under standard coupling conditions. Researchers should monitor post-synthesis peptides for stereochemical integrity, especially when histidine residues are in conformationally sensitive regions .
What experimental strategies suppress racemization of this compound during activation and coupling?
Key methodologies include:
- Pre-activation minimization : Prolonged pre-activation of this compound with carbodiimides (e.g., DIC) increases racemization. In situ activation protocols are preferred .
- Design of Experiments (DOE) : Taguchi DOE models identify optimal parameters (e.g., coupling time, temperature, and solvent composition) to reduce racemization. For example, coupling at ≤25°C with 0.1 M Oxyma Pure in DMF reduces epimerization to <0.5% .
- Alternative coupling reagents : PyBOP or COMU may reduce racemization compared to DIC/Oxyma systems .
How do solvent systems influence the stability and coupling efficiency of this compound?
Solvent polarity and composition significantly impact solubility and racemization:
- Binary green solvents : DMSO/2-MeTHF (3:7) reduces racemization (1–2%) compared to DMF while maintaining coupling efficiency .
- Avoiding high-polarity solvents : DMF and NMP may exacerbate racemization due to prolonged carboxylate activation.
- Temperature control : Coupling at ≤25°C in DCM/2-MeTHF mixtures minimizes side reactions .
What are the trade-offs between using this compound and Fmoc-His(Boc)-OH in SPPS?
- Racemization resistance : Fmoc-His(Boc)-OH shows lower racemization (≤0.5%) under high-temperature conditions (50°C) due to steric hindrance from the Boc group .
- Deprotection selectivity : Mtt allows selective removal without disturbing acid-labile Boc groups, enabling sequential deprotection in multi-protected sequences .
- Solubility : Fmoc-His(Boc)-OH has superior solubility in green solvents, whereas this compound may require DMF for full dissolution .
How can researchers optimize the integration of this compound into minimal-protection SPPS (MP-SPPS) strategies?
MP-SPPS aims to reduce side-chain protections. For histidine:
- Use this compound with Oxyma Pure/DIC in DMSO/2-MeTHF to couple unprotected arginine and histidine residues.
- Post-coupling, selectively remove the Mtt group with 1% TFA to avoid global deprotection .
What analytical challenges arise during purification of peptides containing this compound-derived racemic impurities?
- Chromatographic co-elution : Racemized His residues (e.g., D-His) often co-elute with target peptides, requiring chiral stationary phases or ion-pairing reagents for resolution.
- Mass spectrometry limitations : MS cannot distinguish epimers; orthogonal methods like NMR or enzymatic digestion are necessary .
How does the molecular structure of this compound influence its reactivity in SPPS?
- Steric hindrance : The bulky Mtt group reduces nucleophilic reactivity at the imidazole ring, minimizing side reactions during coupling.
- Carboxylate activation : The unprotected α-carboxylic acid requires careful activation to avoid over-activation, which accelerates racemization .
What are the implications of Nα-DIC-endcapping side reactions when using this compound?
Nα-DIC-endcapping occurs when unreacted amino groups are blocked by DIC byproducts, halting chain elongation. Mitigation strategies include:
- Controlled stoichiometry : Use a 3:1 molar excess of amino acid to resin-bound peptide.
- Short activation times : Limit pre-activation to <2 minutes to reduce DIC byproduct formation .
How can researchers validate the enantiomeric purity of this compound before synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
